Adamantane-1-sulfinamide
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Overview
Description
Adamantane-1-sulfinamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique structural and physicochemical properties. Adamantane compounds have been widely studied for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities
Preparation Methods
The synthesis of Adamantane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfinamide bond.
Chemical Reactions Analysis
Adamantane-1-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonamides, while reduction can yield sulfenamides .
Scientific Research Applications
Adamantane-1-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structural properties make it valuable in drug discovery and development, particularly for targeting central nervous system disorders . Additionally, it is used in materials science for the development of novel materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of Adamantane-1-sulfinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Adamantane-1-sulfinamide can be compared to other similar compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their specific structures and reactivity . This compound is unique due to its adamantane scaffold, which provides enhanced stability and hydrophobicity compared to other sulfinamide derivatives . This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and materials science. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms of action.
Biological Activity
Adamantane-1-sulfinamide, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Structural Characteristics
This compound features a rigid adamantane core that enhances its lipophilicity and stability. The sulfinamide functional group contributes to its biological activity by participating in various interactions with biological targets. The adamantyl moiety is known for improving the pharmacokinetic profiles of drugs by enhancing their membrane permeability and metabolic stability .
2.1 Antiviral Activity
Research indicates that adamantane derivatives, including sulfinamides, exhibit significant antiviral properties. For instance, studies have shown that adamantane-benzsulfonamide hybrids possess enhanced anti-Dengue virus (DENV) activity compared to their parent compounds. One such hybrid demonstrated an IC50 value of 22.4 µM against DENV2, indicating a promising antiviral effect attributed to the synergistic action of the adamantane and sulfonamide components .
2.2 Inhibition of 11-beta-HSD1
This compound has been identified as a potent inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD1), an enzyme implicated in metabolic disorders such as obesity and diabetes. The compound's ability to inhibit this enzyme suggests potential applications in managing metabolic diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The adamantyl group facilitates the insertion into lipid bilayers, which is crucial for drug delivery and interaction with cellular targets .
- Enzyme Inhibition : The sulfinamide moiety plays a critical role in enzyme inhibition, particularly in modulating pathways involved in glucose metabolism and inflammation .
- Antiviral Mechanisms : Similar to other adamantane derivatives, this compound may interfere with viral entry or replication processes, enhancing its efficacy against certain viruses .
4.1 Adamantane-Benzsulfonamide Hybrids
A study focused on synthesizing adamantane-benzsulfonamide hybrids revealed that these compounds exhibited improved antiviral activity against DENV compared to their individual components. The research highlighted the importance of the sulfonamide group in enhancing biological activity, suggesting that modifications to the adamantane core could yield even more effective antiviral agents .
4.2 Inhibition Studies on 11-beta-HSD1
In vitro studies demonstrated that selected adamantane sulfinamides significantly inhibited 11-beta-HSD1 activity in liver and adipose tissues. This inhibition was sustained over extended periods post-administration, indicating robust pharmacokinetic properties conducive to therapeutic use in metabolic disorders .
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in antiviral applications and metabolic regulation through enzyme inhibition. Ongoing research into its mechanisms of action and structural modifications may lead to the development of novel therapeutics targeting viral infections and metabolic diseases.
Data Summary Table
Compound | Activity Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Adamantane-benzsulfonamide | Anti-Dengue Virus | 22.4 | Viral protease inhibition |
This compound | 11-beta-HSD1 Inhibitor | N/A | Enzyme inhibition |
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 |
InChI Key |
KTBSFNUZIBDNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Origin of Product |
United States |
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